tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-20(2,3)27-19(26)24-12-10-23(11-13-24)18(25)21-9-8-15-14-22-17-7-5-4-6-16(15)17/h4-7,14,22H,8-13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZINJYNOKYJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Indole to the Piperazine Ring: The indole derivative is then reacted with an appropriate piperazine derivative, often through nucleophilic substitution or coupling reactions.
Introduction of the Tert-butyl Ester Group: The final step involves the protection of the carboxyl group with a tert-butyl ester, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole or piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate or as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Molecular Formula and Weight
- Molecular Formula : Estimated as C₁₉H₂₇N₄O₃ (based on structural analogs in and substituent additions).
- Molecular Weight : ~371.45 g/mol.
A detailed comparison with structurally related piperazine-indole derivatives is provided below, focusing on substituents, synthetic routes, and biological implications.
Table 1: Structural Comparison of Piperazine-Indole Derivatives
Key Differences and Implications
Substituent Flexibility and Binding The ethyl-carbamoyl linker in the target compound provides a balance between rigidity and flexibility, unlike the directly attached indole in ’s compound, which may restrict conformational mobility .
Functional Group Impact The carbamoyl group (NHCO) in the target compound enables hydrogen bonding, contrasting with the carbamate group (OCO) in [1132910-79-2], which is less polar and may alter metabolic stability .
Synthetic Challenges The target compound’s synthesis likely involves coupling 2-(1H-indol-3-yl)ethylamine with a piperazine carbonyl chloride intermediate, followed by Boc protection. This contrasts with tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (), where a benzoyl group is introduced via amidation, requiring milder conditions . highlights challenges in stabilizing indole-containing intermediates, suggesting that the ethyl-carbamoyl linker may improve synthetic yields compared to unstable acyl chlorides .
Biological Relevance
- Indole-piperazine hybrids are explored for serotonin receptor modulation. The target compound’s ethyl-carbamoyl group may enhance selectivity for 5-HT receptors compared to tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate , which lacks this linker .
- The butyl-linked analog in showed moderate activity in preliminary assays, suggesting that linker length critically affects potency .
Biological Activity
Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C20H28N4O3
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including:
- PD-1/PD-L1 Pathway : Research indicates that compounds similar to this compound may inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. By disrupting this pathway, the compound could enhance T cell activation and promote anti-tumor immunity .
Anticancer Properties
Studies have demonstrated that compounds with similar structures exhibit promising anticancer activities. For instance, small molecule inhibitors targeting PD-L1 have shown efficacy in preclinical models, suggesting that this compound might possess similar properties.
Table 1: Comparative Biological Activities of Related Compounds
Case Studies
In a recent study focusing on small molecule inhibitors of the PD-1/PD-L1 pathway, researchers utilized a series of compounds to evaluate their effects on immune response modulation. The findings suggested that modifications in the piperazine structure could significantly enhance binding affinity to PD-L1, indicating a potential pathway for optimizing this compound for improved therapeutic outcomes .
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate, and how can reaction conditions be optimized?
Answer: The synthesis of this compound typically involves multi-step reactions starting from N-Boc-piperazine derivatives. Key steps include:
- Carbamoylation: Reaction of N-Boc-piperazine with a reactive carbonyl intermediate (e.g., isocyanate or chloroformate derivatives of 2-(1H-indol-3-yl)ethylamine) under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification: Use of column chromatography or recrystallization to isolate the product.
- Optimization: Control of temperature (0–25°C), solvent polarity, and stoichiometric ratios to maximize yield. Analytical techniques like HPLC and TLC are critical for monitoring reaction progress .
Q. How can the structural integrity of this compound be validated post-synthesis?
Answer:
- Spectroscopic Analysis:
- X-ray Crystallography: For unambiguous confirmation, use SHELX software for structure refinement if single crystals are obtained .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
Answer: Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:
- Purity Variations: Rigorous HPLC analysis (>98% purity) to eliminate confounding impurities .
- Assay Conditions: Standardize cell lines (e.g., HEK293 for GPCR studies) and solvent controls (DMSO ≤0.1% v/v).
- Mechanistic Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., serotonin receptors, where indole moieties are critical).
- QSAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on the piperazine ring) with activity data to predict optimized structures .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Answer:
- Challenges: Low solubility in polar solvents and conformational flexibility of the piperazine ring.
- Solutions:
Methodological Guidance
Q. How to analyze stability under physiological conditions for in vitro assays?
Answer:
Q. What strategies mitigate interference from the tert-butyl group in spectroscopic analyses?
Answer:
- NMR: Suppress tert-butyl signals using presaturation pulses or selective excitation.
- IR: Focus on carbamoyl C=O stretching (~1680 cm) and indole N-H bending (~750 cm) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
